L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate
Description
Chemical Identity: L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate (CAS: 104486-80-8) is a fully acetylated heptose derivative with the molecular formula C₁₉H₂₆O₁₃ and a molecular weight of 462.40 g/mol . It is a crystalline white powder with a melting point of 133°C and ≥98.0% purity by GC analysis .
Synthesis:
The compound is synthesized via a scalable four-step sequence starting from methyl heptosides. Key steps include acetylation with acetic anhydride (Ac₂O) and catalytic H₂SO₄/SiO₂, achieving complete acetylation confirmed by ¹H NMR . The reaction proceeds with high efficiency, reaching 75°C exothermically, and neutralization with DIPEA yields the final product in crystalline form .
Applications: This hexaacetate is a critical intermediate in bacterial lipopolysaccharide (LPS) research, particularly for studying Klebsiella pneumoniae and other Gram-negative pathogens. Its structural role in LPS core oligosaccharides makes it valuable for immunology studies and conjugate vaccine development .
Properties
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O13/c1-8(20)26-7-14(27-9(2)21)15-16(28-10(3)22)17(29-11(4)23)18(30-12(5)24)19(32-15)31-13(6)25/h14-19H,7H2,1-6H3/t14-,15-,16-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKAVUYSOOSMDY-VWQYPGANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary method for preparing this compound is through the acetylation of the parent sugar, L-glycero-alpha-D-manno-heptopyranose. This involves the introduction of acetyl groups (-COCH3) at all free hydroxyl (-OH) positions on the sugar molecule, resulting in the hexaacetate derivative.
- Reagents: Acetic anhydride is the acetylating agent of choice.
- Catalyst: Pyridine is commonly used as both solvent and catalyst, facilitating acetyl group transfer.
- Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures under anhydrous conditions to prevent hydrolysis.
- Duration: Reaction times vary but generally range from several hours to overnight to ensure complete acetylation.
This acetylation converts all six hydroxyl groups of the heptopyranose ring and the primary hydroxyl group at the 7-position into acetate esters, yielding the hexaacetate compound.
Industrial Scale Synthesis
Industrial production mirrors the laboratory-scale acetylation but involves:
- Large-Scale Reactors: Equipped for precise temperature and mixing control.
- Controlled Addition of Reagents: To avoid side reactions and ensure uniform acetylation.
- Purification: Post-reaction, the product is purified by crystallization or chromatographic techniques to achieve high purity (≥98% by gas chromatography).
The process demands stringent quality control to maintain the compound’s integrity, especially given its sensitivity to moisture and temperature during storage and handling.
Purification and Characterization
- Purification: Crystallization from suitable solvents or preparative chromatography.
- Characterization:
- Gas Chromatography (GC) to assess purity (minimum 98%).
- Melting point determination (131–135°C).
- Specific rotation measurement ([α]20D = +24.0 to +28.0° in chloroform).
- Confirmation by spectroscopic methods (NMR, MS) is standard in research settings.
Detailed Research Findings on Preparation
Synthetic Strategy Optimization
Recent research highlights efforts to simplify and optimize the synthesis of L-glycero-alpha-D-manno-heptopyranose derivatives, including the hexaacetate. Traditional methods required multi-step syntheses starting from shorter-chain sugars, often involving complex protecting group strategies and chain elongation steps. However, newer protocols focus on:
- Direct acetylation of commercially available or readily synthesized L-glycero-alpha-D-manno-heptopyranose.
- Minimizing the number of synthetic steps to reduce time and cost.
- Use of mild reaction conditions to preserve stereochemistry and avoid degradation.
These improvements make the compound more accessible for broader applications in pharmaceutical and biochemical research.
Reaction Mechanism Insights
The acetylation involves nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, facilitated by pyridine, which acts as a base and nucleophilic catalyst. This results in the substitution of the hydroxyl hydrogen with an acetyl group, releasing acetic acid as a byproduct.
Summary Table: Preparation Parameters and Typical Conditions
| Parameter | Description/Value | Notes |
|---|---|---|
| Starting Material | L-glycero-alpha-D-manno-heptopyranose | Commercially available or synthesized |
| Acetylating Agent | Acetic anhydride | Excess typically used |
| Catalyst/Solvent | Pyridine | Also acts as base |
| Temperature | Room temperature to 40°C | Controlled to avoid side reactions |
| Reaction Time | 4–24 hours | Depends on scale and conditions |
| Purification Method | Crystallization, chromatography | To achieve ≥98% purity |
| Product Appearance | White to almost white powder/crystals | Indicates purity and quality |
| Melting Point | 131–135 °C | Consistency check |
| Specific Rotation [α]20D | +24.0 to +28.0° (C=1, CHCl3) | Confirms stereochemistry |
Chemical Reactions Analysis
Types of Reactions
L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent heptopyranose structure, such as carboxylic acids, alcohols, and substituted heptopyranoses .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Formulation:
L-glycero-alpha-D-manno-heptopyranose 1,2,3,4,6,7-hexaacetate is primarily utilized as an intermediate in the synthesis of glycosylated drugs. These drugs often exhibit enhanced bioavailability and efficacy due to improved pharmacokinetic properties. The compound's structure allows for the modification of drug molecules to facilitate better interaction with biological targets.
Case Study: Glycosylated Antibiotics
Research has shown that glycosylated antibiotics derived from heptose derivatives can improve antimicrobial activity and reduce toxicity. This application highlights the potential of L-glycero-alpha-D-manno-heptopyranose in creating more effective therapeutics for treating infections.
Biotechnology
Glycoprotein Formulation:
In biotechnology, this compound is essential for formulating glycoproteins and other biomolecules. It aids in mimicking natural biological processes by providing structural components that enhance stability and functionality.
Case Study: Therapeutic Glycoproteins
Studies have demonstrated that glycoproteins synthesized using heptose derivatives can significantly improve therapeutic outcomes in treatments for various diseases, including cancer and autoimmune disorders. The incorporation of L-glycero-alpha-D-manno-heptopyranose enhances the immunogenicity of these proteins.
Food Industry
Food Additive Applications:
this compound is used as a food additive due to its ability to improve texture and stability in food products. It can enhance moisture retention and extend shelf life.
Case Study: Texture Improvement in Dairy Products
Research indicates that incorporating heptose derivatives in dairy formulations can lead to improved mouthfeel and texture stability during storage. This application is particularly beneficial for yogurt and cheese products.
Cosmetics
Enhancement of Cosmetic Formulations:
The compound's properties make it suitable for use in cosmetics where it enhances moisture retention and skin feel. Its ability to form stable emulsions contributes to better product performance.
Case Study: Moisturizing Creams
Clinical studies have shown that moisturizing creams containing L-glycero-alpha-D-manno-heptopyranose exhibit superior hydration effects compared to those without it. This application underscores its potential in skincare products aimed at improving skin health.
Research and Development
Carbohydrate Interaction Studies:
In academic and industrial research settings, L-glycero-alpha-D-manno-heptopyranose is utilized to study carbohydrate interactions and their biological effects. This research provides insights into carbohydrate-mediated processes that are crucial for understanding various biological systems.
Case Study: Carbohydrate-Protein Interactions
Investigations into carbohydrate-protein interactions have revealed significant implications for cell signaling and immune responses. Studies utilizing this heptose derivative have contributed to a deeper understanding of glycan functions in cellular communication.
Summary Table of Applications
| Application Area | Key Uses | Notable Case Studies |
|---|---|---|
| Pharmaceutical | Intermediate for glycosylated drugs | Glycosylated antibiotics improving efficacy |
| Biotechnology | Glycoprotein formulation | Therapeutic glycoproteins enhancing treatment outcomes |
| Food Industry | Food additive for texture and stability | Improved mouthfeel in dairy products |
| Cosmetics | Moisturizing agent | Enhanced hydration effects in skincare |
| Research & Development | Carbohydrate interaction studies | Insights into carbohydrate-protein interactions |
Mechanism of Action
The mechanism of action of L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets include enzymes involved in carbohydrate metabolism and pathways related to glycosylation processes .
Comparison with Similar Compounds
Table 1: Comparison of Key Heptose Hexaacetates
Key Differences :
- Stereochemistry: The alpha-D-manno configuration in the target compound contrasts with beta-allo epimers, impacting biological recognition in LPS assemblies .
- Synthetic Efficiency : The target compound’s yield (65–70%) surpasses that of β-allo epimers (20–22%), attributed to optimized acetylation protocols .
Functional Derivatives: Nucleotide-Linked Heptoses
ADP-L-glycero-D-mannoheptose
- Structure : Features an ADP moiety linked to the heptose core.
- Biological Role : Identified as the substrate for heptose transferases in Salmonella minnesota and Shigella sonnei LPS biosynthesis .
- Comparison : Unlike the hexaacetate, this derivative is water-soluble and directly involved in enzymatic pathways, highlighting the trade-off between stability (acetylated form) and bioactivity (nucleotide-linked form) .
Non-Heptose Hexaacetates
Table 2: Physicochemical Comparison with Inositol Hexaacetates
Key Differences :
- Volatility: Inositol hexaacetates are detectable via GC-MS due to their bicyclic structures, whereas the heptose derivative’s linear pyranose backbone reduces volatility .
- Biological Targets: Inositol derivatives are used in signaling studies, while the heptose analog focuses on pathogen-associated molecular patterns .
Acetylation Strategies:
Scalability:
- The target compound’s synthesis is demonstrated at a 10-gram scale, outperforming smaller-scale routes for ADP-heptoses and β-allo epimers .
Biological Activity
L-Glycero-alpha-D-manno-heptopyranose 1,2,3,4,6,7-hexaacetate (commonly referred to as L-Glycero-Heptose Hexaacetate) is a derivative of L-glycero-alpha-D-manno-heptopyranose. This compound has garnered interest in various fields of biological and medicinal chemistry due to its structural properties and potential biological activities.
- Chemical Formula : C19H26O13
- Molecular Weight : 462.40 g/mol
- CAS Number : 104486-80-8
- Melting Point : 133°C
- Purity : ≥98.0% (GC)
The compound is characterized by a heptopyranose structure with multiple acetyl groups which influence its solubility and reactivity in biological systems .
Antimicrobial Properties
Research indicates that L-glycero-alpha-D-manno-heptopyranose derivatives exhibit significant antimicrobial activity. A study involving the synthesis of oligosaccharides containing this heptose demonstrated its role in enhancing the immune response against bacterial pathogens, particularly in the context of Haemophilus influenzae lipopolysaccharides . The structural similarity to other known immunogenic polysaccharides suggests potential applications in vaccine development.
Immunomodulatory Effects
L-Glycero-alpha-D-manno-heptopyranose has been implicated in modulating immune responses. Its derivatives can act as immunoadjuvants, enhancing the efficacy of vaccines by promoting a stronger immune response. This property is particularly relevant in the development of new therapeutic strategies for infectious diseases .
Toxicity and Safety Profile
The safety profile of L-glycero-alpha-D-manno-heptopyranose is generally favorable. Data from DrugBank indicates low toxicity levels with a high probability of human intestinal absorption (0.8086) and non-carcinogenic properties (0.9486) . Additionally, it is classified as readily biodegradable, which further supports its potential use in pharmaceutical applications without significant environmental concerns .
Case Studies
- Vaccine Adjuvant Development : In a study focusing on vaccine formulations against bacterial infections, L-glycero-alpha-D-manno-heptopyranose was incorporated into liposomal carriers. Results showed enhanced antibody responses in animal models, indicating its potential as an effective adjuvant .
- Antibacterial Activity Against Haemophilus influenzae : A series of experiments demonstrated that oligosaccharides derived from L-glycero-alpha-D-manno-heptopyranose exhibited inhibitory effects on the growth of Haemophilus influenzae. This was attributed to the structural features that mimic natural polysaccharides involved in bacterial pathogenesis .
Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth | Potential for use in developing new antibiotics |
| Vaccine Efficacy | Enhanced immune response when used as an adjuvant | Possible application in vaccine formulations |
| Toxicity Assessment | Low toxicity and non-carcinogenic | Safe for use in pharmaceutical applications |
Q & A
Q. What are the key synthetic routes for L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate, and how do they differ in efficiency?
The most scalable method involves a four-step sequence starting from L-lyxose, as described by Stanetty and Baxendale (2015). This route achieves high yields (41 g from >100 mmol scale) with minimal purification (two recrystallizations). Key steps include:
Q. Comparison Table :
| Step | Previous Methods | Stanetty & Baxendale (2015) |
|---|---|---|
| Steps Required | 6–8 | 4 |
| Purification | Multiple column chromatographies | Two recrystallizations |
| Scalability | Limited to <10 mmol | Demonstrated at >100 mmol |
Q. How is the compound characterized for structural confirmation in synthetic studies?
Advanced analytical techniques are critical:
- NMR Spectroscopy : Assignments of acetyl groups and pyranose ring protons (e.g., H and C NMR) to confirm regioselectivity .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 2215.6758 vs. calculated 2215.6775 for related hexasaccharides) .
- X-ray Crystallography : Used to confirm the crystalline structure and anomeric configuration .
Q. What starting materials are commonly used in its synthesis, and what are their limitations?
- L-Lyxose : Preferred due to its stereochemical compatibility with the target heptose. Challenges include limited commercial availability and cost for large-scale synthesis .
- Enzymatic Precursors : D,D-heptose-7-phosphate analogs (chemically synthesized) are used in chemoenzymatic routes but require strict stereochemical control .
Advanced Research Questions
Q. How can scalability challenges in multi-step syntheses be addressed without compromising purity?
The Stanetty-Baxendale method demonstrates:
- Continuous-Flow Processing : Real-time monitoring (e.g., via inline IR or UV-Vis) optimizes reaction parameters and reduces side products .
- Minimal Intermediate Purification : Avoids yield losses; e.g., telescoping steps without isolating intermediates .
- Crystallization-Driven Purification : Exploits differential solubility of acetylated intermediates in ethanol/water mixtures .
Q. What enzymatic strategies enable selective modifications of this compound for LPS studies?
- HldE Kinase Specificity : The enzyme HldE phosphorylates heptose-7-phosphate analogs with high stereoselectivity but shows limited tolerance for structural modifications (e.g., sulfo or benzyl groups). Experimental design must include kinetic assays (ATP consumption) and HRMS validation .
- Chemoenzymatic One-Pot Systems : Combine HldE and GmhB enzymes with chemically synthesized precursors to generate ADP-activated heptose derivatives .
Q. How do regioselective acetylation discrepancies arise, and how can they be resolved?
Q. What role does this compound play in studying Gram-negative bacterial LPS, and how is it applied in vaccine development?
- Biological Relevance : It is a core component of LPS in pathogens like Klebsiella pneumoniae. Synthetic analogs are conjugated to carrier proteins (e.g., CRM197) to evaluate immunogenicity .
- Experimental Design :
- Conjugation Efficiency : Assessed via MALDI-TOF MS to confirm saccharide-to-protein ratios.
- Immunological Assays : Mouse models immunized with conjugates to measure IgG titers against LPS .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthetic yields or analytical data?
- Case Study : Discrepancies in NMR assignments for acetylated intermediates may arise from solvent effects (e.g., DMSO vs. CDCl3). Validate using 2D NMR (COSY, HSQC) and cross-reference with crystallographic data .
- Reproducibility : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) match literature protocols. For example, trace moisture during acetylation reduces yields by 15–20% .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
